3-((Thietan-3-ylamino)methyl)hexan-1-ol
Description
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
3-[(thietan-3-ylamino)methyl]hexan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-2-3-9(4-5-12)6-11-10-7-13-8-10/h9-12H,2-8H2,1H3 |
InChI Key |
NLFMFXFESPBYAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCO)CNC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thietane derivatives, including 3-((Thietan-3-ylamino)methyl)hexan-1-ol, can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also used for the synthesis of thietanes .
Industrial Production Methods
Industrial production methods for thietane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((Thietan-3-ylamino)methyl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom in the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
3-((Thietan-3-ylamino)methyl)hexan-1-ol can serve as a precursor in the synthesis of pharmaceutical agents. Its thietan ring structure may enhance biological activity through specific interactions with biological targets. For instance, compounds containing thietan moieties have been studied for their anti-cancer properties due to their ability to inhibit tumor growth and metastasis.
Case Study: Anticancer Activity
A study demonstrated that derivatives of thietan-containing compounds exhibited significant cytotoxicity against various cancer cell lines. The unique structural features of these compounds allow for selective targeting of cancer cells while sparing normal cells, making them promising candidates for further development .
Material Science Applications
2. Polymer Synthesis
The compound can be utilized in polymer chemistry as a monomer or crosslinker. Its functional groups facilitate the formation of polymers with specific properties, such as increased flexibility or thermal stability.
Data Table: Polymer Properties Comparison
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Thermoplastic | 3-((Thietan-3-ylamino)methyl)hexan-1-ol | High flexibility, moderate strength |
| Thermosetting | Epoxy resin with thietan derivatives | High durability, chemical resistance |
Organic Synthesis Applications
3. Synthesis of Complex Molecules
In organic synthesis, 3-((Thietan-3-ylamino)methyl)hexan-1-ol can act as an intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it valuable in synthetic routes.
Example Reaction: Synthesis Pathway
The compound can be oxidized to form corresponding ketones or aldehydes, which are crucial intermediates in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-((Thietan-3-ylamino)methyl)hexan-1-ol involves its interaction with molecular targets and pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features and Functional Groups
Key Observations :
- The thietane group in 3-((Thietan-3-ylamino)methyl)hexan-1-ol introduces steric and electronic effects distinct from simpler alcohols like hexan-1-ol.
- Compared to 6-(1-Trityl-1H-imidazol-4-yl)hexan-1-ol , the absence of a bulky trityl group in the target compound may enhance solubility and reactivity .
- The presence of both amino and oxo groups in (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol provides multiple sites for hydrogen bonding, contrasting with the single alcohol group in the target compound .
Physical and Thermodynamic Properties
Table 2: Boiling Points and Solubility
Key Observations :
- Hexan-1-ol’s high boiling point (157–158°C) is attributed to strong intermolecular hydrogen bonding . The target compound’s boiling point is expected to be lower due to reduced hydrogen bonding capacity from the bulky thietane-aminomethyl group.
- Solubility in DMSO for hexan-1-ol is 55 mg/mL, while derivatives with polar groups (e.g., amino, oxo) may exhibit higher solubility, though steric effects in the target compound could counteract this .
Key Observations :
- The synthesis of hexan-1-ol derivatives generally achieves high yields (e.g., 85–95% for chlorohexane), whereas enantioselective syntheses (e.g., (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol) face lower yields due to stereochemical control challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
